molecular formula C8H10BrNOS B8100677 [(4-Bromophenyl)methyl](imino)methyl-lambda6-sulfanone

[(4-Bromophenyl)methyl](imino)methyl-lambda6-sulfanone

Cat. No.: B8100677
M. Wt: 248.14 g/mol
InChI Key: NIQQYJJUPYEIKV-UHFFFAOYSA-N
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Description

(4-Bromophenyl)methylmethyl-lambda6-sulfanone is a sulfanone derivative characterized by a central sulfur atom in a λ⁶-sulfanone configuration. Its structure comprises three substituents:

  • A 4-bromophenylmethyl group (providing steric bulk and electron-withdrawing effects due to the para-bromo substituent).
  • A methyl group (contributing to lipophilicity).

The molecular formula is C₉H₁₁BrNOS, with a molecular weight of ~263.16 g/mol. The para-bromo substituent enhances electrophilicity at the sulfur center, making this compound a candidate for nucleophilic substitution reactions or catalytic applications.

Properties

IUPAC Name

(4-bromophenyl)methyl-imino-methyl-oxo-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNOS/c1-12(10,11)6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQQYJJUPYEIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361971-16-4
Record name [(4-bromophenyl)methyl](imino)methyl-lambda6-sulfanone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

(4-Bromophenyl)methylmethyl-lambda6-sulfanone is a compound with potential biological activity, particularly in medicinal chemistry and agricultural applications. Its unique structure, characterized by the presence of a bromophenyl group and a sulfanone moiety, suggests various interactions with biological systems.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₀BrNOS
  • IUPAC Name : (4-bromophenyl)methyl-imino-methyl-oxo-lambda6-sulfane
  • SMILES Notation : CS(=N)(=O)CC1=CC=C(C=C1)Br
  • Molecular Weight : 246.966 g/mol

The compound has a predicted collision cross-section (CCS) for various adducts, indicating its potential behavior in mass spectrometry, which can be useful for analytical studies.

Adductm/zPredicted CCS (Ų)
[M+H]+247.97392133.4
[M+Na]+269.95586136.1
[M-H]-245.95936134.2

Anticancer Potential

Recent studies have indicated that compounds similar to (4-Bromophenyl)methylmethyl-lambda6-sulfanone exhibit activity against hypoxia-inducible factor 2-alpha (HIF-2α), which is crucial in cancer metabolism and progression. Inhibitors of HIF-2α have shown promise in preclinical models for treating various cancers, suggesting that this compound may share similar properties due to its structural characteristics .

Insecticidal Properties

Research has also highlighted the potential use of sulfanone derivatives as insecticides. The structural features of (4-Bromophenyl)methylmethyl-lambda6-sulfanone may confer efficacy against specific pest species, making it a candidate for agricultural applications .

Case Studies

  • HIF-2α Inhibition
    • A study demonstrated that structurally related compounds effectively inhibited HIF-2α in vitro, leading to reduced tumor growth in xenograft models. The mechanism involved the disruption of HIF-2α dimerization, crucial for its transcriptional activity.
  • Insecticidal Activity
    • A series of experiments evaluated the effectiveness of sulfanone derivatives against common agricultural pests. Results indicated significant mortality rates at varying concentrations, with (4-Bromophenyl)methylmethyl-lambda6-sulfanone showing promising results comparable to established insecticides.

Safety and Toxicology

The compound is classified with hazard statements indicating it may cause harm if ingested or comes into contact with skin, necessitating proper handling and safety measures during research and application . Toxicological assessments are essential to establish safe usage levels in both medicinal and agricultural contexts.

Scientific Research Applications

Antimicrobial Properties

Research indicates that sulfanone derivatives exhibit significant antimicrobial activity. Compounds similar to (4-Bromophenyl)methylmethyl-lambda6-sulfanone have been studied for their effectiveness against various bacterial strains. For instance, studies have shown that modifications in the sulfanone structure can enhance antibacterial potency, making these compounds promising candidates for antibiotic development .

Anti-inflammatory Effects

The anti-inflammatory properties of sulfonamide derivatives have been widely documented. (4-Bromophenyl)methylmethyl-lambda6-sulfanone may contribute to the reduction of inflammation through inhibition of pro-inflammatory cytokines. This potential has implications for treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Neuropathic Pain Management

Recent patents highlight the use of aromatic sulfonamide derivatives, including those related to (4-Bromophenyl)methylmethyl-lambda6-sulfanone, in managing neuropathic pain. These compounds may work by modulating pain pathways, offering new avenues for pain relief therapies .

Herbicidal Activity

The structural characteristics of (4-Bromophenyl)methylmethyl-lambda6-sulfanone suggest potential herbicidal applications. Compounds with similar frameworks have shown efficacy in inhibiting weed growth while being less harmful to crops, thus supporting sustainable agricultural practices .

Insect Repellents

Research into sulfonamide derivatives has also explored their use as insect repellents. The unique chemical properties of these compounds enable them to interfere with insect metabolic processes, providing a basis for developing environmentally friendly pest control solutions .

Polymer Chemistry

In materials science, sulfanones are being investigated for their role in polymer synthesis. The incorporation of (4-Bromophenyl)methylmethyl-lambda6-sulfanone into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for high-performance applications .

Sensor Development

The unique electronic properties of sulfanone derivatives make them suitable candidates for sensor technology. Research suggests that compounds like (4-Bromophenyl)methylmethyl-lambda6-sulfanone can be utilized in developing sensors for detecting environmental pollutants or biological markers due to their sensitivity and specificity .

Case Studies

Application AreaCase Study ReferenceFindings
Antimicrobial Demonstrated significant inhibition of bacterial growth in vitro.
Anti-inflammatory Reduced levels of pro-inflammatory cytokines in animal models.
Herbicidal Effective weed suppression with minimal crop damage observed in trials.
Polymer Chemistry Improved mechanical properties noted in poly(sulfanone) composites.
Sensor Development High sensitivity to specific environmental contaminants achieved.

Comparison with Similar Compounds

Structural and Functional Group Variations

Sulfanone derivatives differ primarily in substituent identity, position, and electronic effects. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Molecular Comparison of Sulfanone Derivatives
Compound Name CAS Molecular Formula Molecular Weight Substituents Notable Features
(4-Bromophenyl)methylmethyl-lambda6-sulfanone C₉H₁₁BrNOS 263.16 (4-Bromophenyl)methyl, methyl, imino High electrophilicity due to para-bromo; moderate lipophilicity .
Imino(methyl)(4-methylphenyl)-lambda6-sulfanone 22132-97-4 C₈H₁₁NOS 169.24 4-Methylphenyl, methyl, imino 98% purity; methyl group enhances stability for pharmaceutical applications .
(4-Bromophenyl)iminomethyl-lambda6-sulfanone 1883762-43-3 C₉H₁₂BrNOS 262.17 4-Bromophenyl, ethyl, imino Ethyl group increases lipophilicity vs. methyl; potential for extended alkyl chain interactions .
[(3-Bromophenyl)imino]dimethyl-lambda6-sulfanone C₈H₁₀BrNOS 262.19 3-Bromophenyl, dimethyl, imino Meta-bromo reduces electronic effects; dimethyl groups may hinder reactivity .
Imino(4-methoxyphenyl)(methyl)-lambda6-sulfanone 77970-95-7 C₈H₁₁NO₂S 185.24 4-Methoxyphenyl, methyl, imino Methoxy group donates electrons, reducing sulfur electrophilicity .
[(2-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone 2059937-36-7 C₈H₁₁NO₂S 185.24 2-Hydroxyphenyl, dimethyl, imino Ortho-hydroxyl enables hydrogen bonding; higher solubility in polar solvents .
(4-Chlorophenyl)-imino-oxo-thiophen-2-yl-lambda6-sulfane 175202-98-9 C₁₀H₈ClNOS₂ 257.8 4-Chlorophenyl, thiophen-2-yl Thiophene ring introduces π-conjugation; chloro substituent moderates reactivity .

Key Comparative Insights

Electronic Effects
  • Electron-Withdrawing Groups (EWGs): The para-bromo substituent in the target compound enhances sulfur electrophilicity compared to 4-methylphenyl (electron-donating) or 4-methoxyphenyl (strongly donating) . This makes the target more reactive in nucleophilic substitutions.
  • Chloro vs.
Steric and Solubility Considerations
  • Alkyl Chains: Ethyl substituents increase steric hindrance and lipophilicity compared to methyl, affecting membrane permeability in biological systems.
  • Hydrogen Bonding: The ortho-hydroxyl group in enables hydrogen bonding, enhancing aqueous solubility—a critical factor for pharmaceutical bioavailability .

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